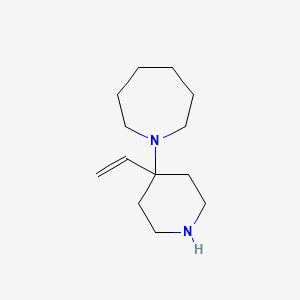
1-(4-Ethenylpiperidin-4-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylpiperidin-4-yl)azepane is a chemical compound with the molecular formula C₁₃H₂₄N₂. It is characterized by the presence of an ethenyl group attached to a piperidine ring, which is further connected to an azepane ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylpiperidin-4-yl)azepane typically involves the reaction of piperidine derivatives with azepane precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethenylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to form saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated derivatives and nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Ethenylpiperidin-4-yl)azepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)azepane involves its interaction with specific molecular targets. The ethenyl group allows for potential binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Ethenylpiperidin-4-yl)pyrrolidine
- 1-(4-Ethenylpiperidin-4-yl)morpholine
- 1-(4-Ethenylpiperidin-4-yl)piperazine
Uniqueness
1-(4-Ethenylpiperidin-4-yl)azepane is unique due to its combination of the ethenyl group with the piperidine and azepane rings. This structure provides distinct chemical properties and reactivity compared to similar compounds. The presence of the azepane ring, in particular, offers additional flexibility and potential for interactions with various molecular targets .
Propriétés
Formule moléculaire |
C13H24N2 |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-(4-ethenylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C13H24N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h2,14H,1,3-12H2 |
Clé InChI |
QZKINIJVRZQGKE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCNCC1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



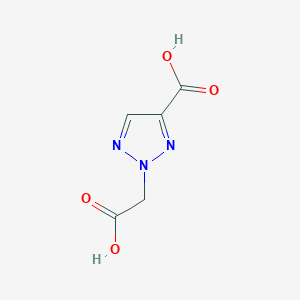
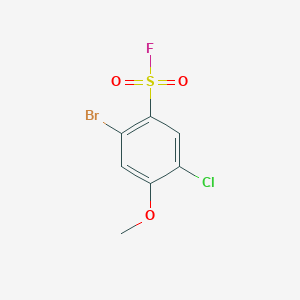
![2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13241392.png)
![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)

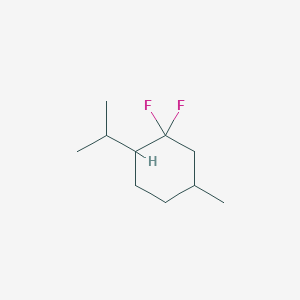

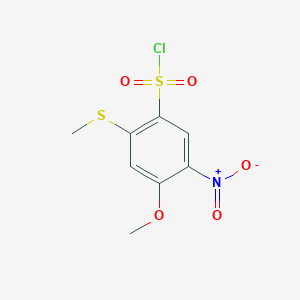
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
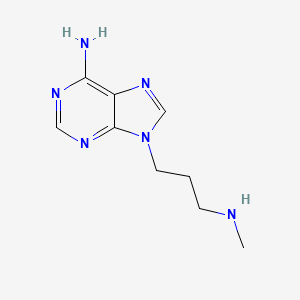
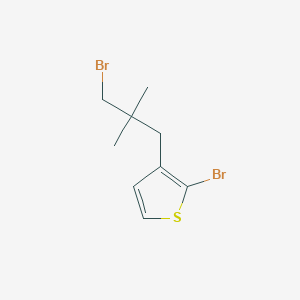
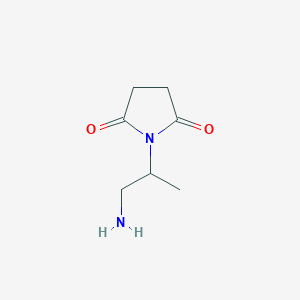
![2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13241450.png)
